molecular formula C14H18ClNO B7494771 N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide

N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide

Cat. No. B7494771
M. Wt: 251.75 g/mol
InChI Key: KDWLCZMXTRVLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide, also known as S-23, is a non-steroidal selective androgen receptor modulator (SARM). It was initially developed for its potential use in treating muscle wasting and osteoporosis. However, it has gained popularity in the bodybuilding and athletic communities due to its ability to increase muscle mass and strength.

Mechanism of Action

N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide works by binding to androgen receptors in the body, which are responsible for regulating the development and maintenance of male characteristics. This results in an increase in muscle mass and strength, as well as a reduction in body fat.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide can increase muscle mass and strength, as well as reduce body fat. It has also been shown to increase bone density and improve bone health. In addition, N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide has been shown to have a positive effect on lipid metabolism, reducing levels of LDL cholesterol and triglycerides.

Advantages and Limitations for Lab Experiments

N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide has several advantages as a research tool, including its ability to selectively target androgen receptors in the body. This makes it a useful tool for investigating the role of androgens in various physiological processes. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide. These include investigating its potential use in treating muscle wasting and osteoporosis, as well as its potential as a male contraceptive. In addition, further research is needed to fully understand the long-term effects of N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide use, as well as its potential for off-target effects and toxicity.

Synthesis Methods

The synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide involves several steps, including the reaction of 4-chloroacetophenone with cyclobutanone to form 1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid. This is followed by the reaction of the acid with thionyl chloride and then with methylamine to form the final product, N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide.

Scientific Research Applications

N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide has been studied for its potential use in treating muscle wasting and osteoporosis. It has also been investigated for its ability to increase muscle mass and strength in healthy individuals. In addition, N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide has been studied for its potential use in male contraception.

properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c1-10(11-6-8-13(15)9-7-11)16(2)14(17)12-4-3-5-12/h6-10,12H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWLCZMXTRVLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N(C)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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